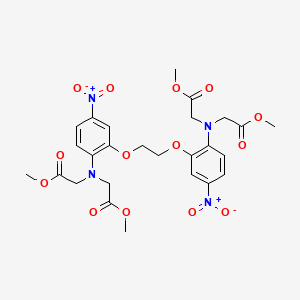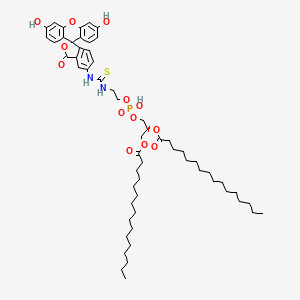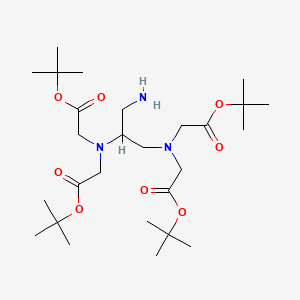
L-(+)-2-Phenylglycine-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-(+)-2-Phenylglycine-d5 is a deuterated derivative of L-(+)-2-Phenylglycine, an amino acid with a phenyl group attached to the alpha carbon. The deuterium atoms replace the hydrogen atoms, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its enhanced stability and distinct spectral properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-(+)-2-Phenylglycine-d5 can be synthesized through several methods. One common approach involves the deuteration of L-(+)-2-Phenylglycine using deuterium oxide (D2O) in the presence of a suitable catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound often involves large-scale deuteration processes. These processes utilize high-purity deuterium sources and advanced catalytic systems to achieve efficient and cost-effective production. The final product is then purified through crystallization or chromatography techniques to obtain the desired purity and isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions: L-(+)-2-Phenylglycine-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, replacing the phenyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields amines or alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
L-(+)-2-Phenylglycine-d5 has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a reference compound in NMR spectroscopy.
Biology: Serves as a labeled amino acid in metabolic studies and protein structure analysis.
Medicine: Investigated for its potential in drug development and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of deuterated pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of L-(+)-2-Phenylglycine-d5 involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into proteins, affecting their structure and function. The deuterium atoms provide stability and distinct spectral properties, making it valuable in studying protein dynamics and interactions.
Comparison with Similar Compounds
L-(+)-2-Phenylglycine: The non-deuterated form, commonly used in similar applications but lacks the enhanced stability and spectral properties of the deuterated version.
D-Phenylglycine: An enantiomer with different stereochemistry, used in chiral synthesis and as a resolving agent.
Deuterated Amino Acids: Other deuterated amino acids like deuterated alanine and deuterated valine, used in NMR studies and metabolic research.
Uniqueness: L-(+)-2-Phenylglycine-d5 stands out due to its specific isotopic labeling, which provides unique advantages in NMR spectroscopy and metabolic studies. Its stability and distinct spectral properties make it a valuable tool in various scientific fields.
Properties
CAS No. |
1246820-68-7 |
|---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
156.196 |
IUPAC Name |
(2S)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid |
InChI |
InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m0/s1/i1D,2D,3D,4D,5D |
InChI Key |
ZGUNAGUHMKGQNY-FOXQAWPQSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)O)N |
Synonyms |
(αS)-α-Amino-benzeneacetic-d5 Acid; L-2-Phenyl-glycine-d5; (+)-(S)-Phenylglycine-d5; (+)-Phenylglycine-d5; (2S)-Amino-2-phenylethanoic-d5 Acid; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B586946.png)



